molecular formula C10H12O3S B8646788 (2-Ethyl-4-sulfanylphenoxy)acetic acid

(2-Ethyl-4-sulfanylphenoxy)acetic acid

Cat. No.: B8646788
M. Wt: 212.27 g/mol
InChI Key: WZMJTQASHGAJGF-UHFFFAOYSA-N
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Description

(2-Ethyl-4-sulfanylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative characterized by a phenoxy ring with a sulfanyl (-SH) group at the 4-position and an ethyl (-CH2CH3) group at the 2-position, linked to an acetic acid moiety.

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2-(2-ethyl-4-sulfanylphenoxy)acetic acid

InChI

InChI=1S/C10H12O3S/c1-2-7-5-8(14)3-4-9(7)13-6-10(11)12/h3-5,14H,2,6H2,1H3,(H,11,12)

InChI Key

WZMJTQASHGAJGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)S)OCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between (2-Ethyl-4-sulfanylphenoxy)acetic acid and related compounds, based on structural features, physicochemical properties, and hypothesized applications.

Table 1: Structural and Functional Comparison of Phenoxyacetic Acid Derivatives

Compound Name Molecular Formula Key Functional Groups Molar Mass (g/mol) Key Properties Potential Applications
This compound C10H12O3S -SH (thiol), -CH2CH3, -COOH 212.26 High redox activity, moderate acidity Antioxidants, enzyme inhibitors
(Phenylthio)acetic acid, tert-butyl ester C12H16O2S -S- (thioether), ester, -COOH 224.32 Lipophilic, stable ester linkage Chemical synthesis intermediates
4-Ethoxy-3-hydroxyphenylacetic acid C10H12O4 -OCH2CH3, -OH, -COOH 196.20 Moderate acidity, hydrogen bonding Pharmaceuticals, flavorants
Acetic acid (plain) C2H4O2 -COOH 60.05 Strong acidity, hydrophilic Food preservation, solvents

Key Comparative Insights

Functional Group Influence on Reactivity The thiol (-SH) group in this compound enhances its redox activity compared to ether (-O-) or hydroxyl (-OH) substituents in other analogs. This property may enable interactions with oxidative enzymes like alcohol dehydrogenases (ADHs) or antioxidant pathways, as seen in bacterial redox stress responses . However, the ethoxy group in 4-Ethoxy-3-hydroxyphenylacetic acid also introduces steric hindrance, which may reduce enzymatic binding efficiency compared to the smaller ethyl group .

Acidity and Solubility The sulfanyl group (pKa ~10–12) is less acidic than the hydroxyl group (pKa ~10 for phenols) but more acidic than ethers. This positions this compound as moderately acidic, with solubility dependent on pH. In contrast, 4-Ethoxy-3-hydroxyphenylacetic acid has dual acidity from -OH (pKa ~10) and -COOH (pKa ~4.7), making it more water-soluble at neutral pH . The tert-butyl ester in (phenylthio)acetic acid derivatives reduces solubility but enhances stability, favoring organic-phase reactions .

Biological and Industrial Applications Antioxidant Potential: The thiol group in this compound may scavenge reactive oxygen species (ROS), similar to glutathione in bacterial acid stress responses . This contrasts with non-thiol analogs like 4-Ethoxy-3-hydroxyphenylacetic acid, which lack redox activity. Enzyme Interactions: Structural similarity to phenylacetic acid derivatives suggests possible inhibition or modulation of ADHs or aconitase, enzymes critical in acetic acid biosynthesis pathways .

Research Findings from Analogous Compounds

  • Proteomic studies on Acetobacter strains revealed that thiol-containing compounds upregulate stress-response proteins (e.g., chaperonins, alkyl hydroperoxide reductases), enhancing acid tolerance . This supports the hypothesis that this compound could similarly influence microbial metabolism.

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